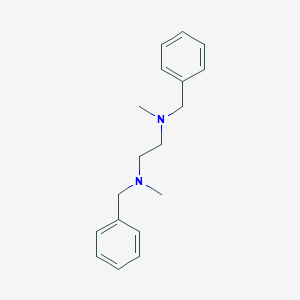

N,N'-Dibenzyl-N,N'-dimethylethylenediamine

Description

Properties

IUPAC Name |

N,N'-dibenzyl-N,N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2/c1-19(15-17-9-5-3-6-10-17)13-14-20(2)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPZLDIUBCEYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN(C)CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059247 | |

| Record name | 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-18-1 | |

| Record name | N1,N2-Dimethyl-N1,N2-bis(phenylmethyl)-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dibenzyl-N,N'-dimethylethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Dimethylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1,N2-dimethyl-N1,N2-bis(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dibenzyl-N,N'-dimethylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-ETHYLENEBIS(N-METHYLBENZYLAMINE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3TI3JB1HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-Dibenzyl-N,N'-dimethylethylenediamine

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to N,N'-Dibenzyl-N,N'-dimethylethylenediamine, a symmetrically substituted tertiary amine with applications in coordination chemistry and as a potential building block in pharmaceutical and materials science. This document explores the two primary synthetic strategies: direct N-alkylation of N,N'-dimethylethylenediamine and reductive amination of benzaldehyde with N,N'-dimethylethylenediamine. Detailed mechanistic insights, step-by-step experimental protocols, purification techniques, and characterization data are presented to offer researchers and drug development professionals a thorough understanding of the synthesis of this target molecule.

Introduction

This compound is a symmetrically substituted diamine characterized by the presence of both benzyl and methyl groups on each nitrogen atom of the ethylenediamine backbone. The presence of two tertiary amine moieties makes it a valuable ligand for the formation of metal complexes, which can act as catalysts in various organic transformations. Furthermore, the structural motif of disubstituted ethylenediamines is found in a range of biologically active molecules, making this compound a person of interest for pharmaceutical research and development.

This guide will delve into the practical aspects of synthesizing this compound, providing a comparative analysis of the most viable synthetic methodologies.

Synthetic Strategies and Mechanistic Considerations

The synthesis of this compound can be efficiently achieved through two principal pathways:

-

Direct N-Alkylation: This classic approach involves the reaction of N,N'-dimethylethylenediamine with a benzyl halide.

-

Reductive Amination: This method entails the reaction of N,N'-dimethylethylenediamine with benzaldehyde to form an iminium ion intermediate, which is subsequently reduced to the desired tertiary amine.

Direct N-Alkylation of N,N'-dimethylethylenediamine

The direct N-alkylation of secondary amines with alkyl halides is a fundamental method for the synthesis of tertiary amines. In the context of synthesizing this compound, this involves the reaction of N,N'-dimethylethylenediamine with two equivalents of a benzyl halide, such as benzyl chloride or benzyl bromide.

Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of N,N'-dimethylethylenediamine attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. A base is required to neutralize the hydrohalic acid byproduct generated in the reaction. The choice of base is critical to prevent the quaternization of the newly formed tertiary amine, which can occur if a strong, non-hindered base is used. Hünig's base (N,N-diisopropylethylamine) is often an excellent choice for such transformations as it is a non-nucleophilic base that effectively scavenges the acid byproduct without promoting side reactions.[1]

Causality of Experimental Choices: The selection of a suitable solvent is crucial for the success of the reaction. A polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is typically employed to dissolve the reactants and facilitate the SN2 reaction. The reaction temperature is another important parameter; gentle heating is often necessary to drive the reaction to completion, but excessive heat can lead to the formation of byproducts.

Workflow for N-Alkylation Synthesis

Caption: Workflow for the synthesis of this compound via N-alkylation.

Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of amines.[2][3][4][5] For the synthesis of this compound, this process involves the reaction of N,N'-dimethylethylenediamine with two equivalents of benzaldehyde in the presence of a reducing agent.

Mechanism: The reaction proceeds in two main stages. First, the secondary amine of N,N'-dimethylethylenediamine reacts with the carbonyl group of benzaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. In the second stage, the iminium ion is reduced by a suitable reducing agent to yield the tertiary amine product. A key advantage of this method is that it can often be performed as a one-pot reaction.[2]

Causality of Experimental Choices: The choice of reducing agent is critical for the success of a reductive amination. The reducing agent should be capable of reducing the iminium ion intermediate but not the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose as they are mild reducing agents that are selective for iminium ions over carbonyls.[4] The reaction is typically carried out in a solvent that can dissolve both the reactants and the reducing agent, such as methanol or dichloromethane. The addition of a catalytic amount of a weak acid, like acetic acid, can accelerate the formation of the iminium ion.

Workflow for Reductive Amination Synthesis

Caption: Workflow for the synthesis of this compound via reductive amination.

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis via N-Alkylation

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 1.0 g | 11.34 mmol |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 3.19 g (2.88 mL) | 25.20 mmol |

| Hünig's Base (DIPEA) | C₈H₁₉N | 129.24 | 3.26 g (4.38 mL) | 25.20 mmol |

| Acetonitrile | CH₃CN | 41.05 | 50 mL | - |

Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N,N'-dimethylethylenediamine (1.0 g, 11.34 mmol) and acetonitrile (50 mL).

-

Add Hünig's base (3.26 g, 25.20 mmol) to the solution.

-

Slowly add benzyl chloride (3.19 g, 25.20 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetonitrile under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Reductive Amination

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| N,N'-Dimethylethylenediamine | C₄H₁₂N₂ | 88.15 | 1.0 g | 11.34 mmol |

| Benzaldehyde | C₇H₆O | 106.12 | 2.66 g (2.56 mL) | 25.05 mmol |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 5.86 g | 27.65 mmol |

| Methanol | CH₄O | 32.04 | 50 mL | - |

| Acetic Acid | C₂H₄O₂ | 60.05 | 0.1 mL | - |

Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N,N'-dimethylethylenediamine (1.0 g, 11.34 mmol) and methanol (50 mL).

-

Add benzaldehyde (2.66 g, 25.05 mmol) and a catalytic amount of acetic acid (0.1 mL).

-

Stir the mixture at room temperature for 30 minutes.

-

In a separate beaker, carefully add sodium triacetoxyborohydride (5.86 g, 27.65 mmol) in portions to the reaction mixture over 15 minutes.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Purification and Characterization

Purification

The crude this compound obtained from either synthetic route can be purified by column chromatography on silica gel. Due to the basic nature of the tertiary amine product, it is advisable to use a mobile phase containing a small amount of a competing amine, such as triethylamine (typically 0.5-1%), to prevent peak tailing and improve separation.[6] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is generally effective.

Alternatively, for the removal of primary and secondary amine impurities, the crude product can be passed through a column of activated aluminum oxide or a specific zeolite.[7]

Characterization

The structure of the purified this compound can be confirmed by standard spectroscopic techniques.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.40 (m, 10H): Aromatic protons of the two benzyl groups.

-

δ 3.55 (s, 4H): Methylene protons of the two benzyl groups (-CH₂-Ph).

-

δ 2.50 (s, 4H): Methylene protons of the ethylenediamine backbone (-CH₂-CH₂-).

-

δ 2.30 (s, 6H): Methyl protons (-N-CH₃).

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 139.0: Quaternary carbon of the benzene ring attached to the methylene group.

-

δ 129.0, 128.5, 127.0: Aromatic carbons of the benzyl groups.

-

δ 60.0: Methylene carbons of the benzyl groups (-CH₂-Ph).

-

δ 55.0: Methylene carbons of the ethylenediamine backbone (-CH₂-CH₂-).

-

δ 42.0: Methyl carbons (-N-CH₃).

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): m/z = 268.20.

-

Major Fragments: The mass spectrum is expected to show a prominent peak at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺), which is a characteristic fragment of benzyl groups. Another significant fragment would likely be observed from the cleavage of the C-C bond in the ethylenediamine backbone.

Safety Considerations

-

N,N'-Dimethylethylenediamine: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Benzyl Chloride: Lachrymator and corrosive. It is a suspected carcinogen. All manipulations should be performed in a fume hood with appropriate PPE.

-

Benzaldehyde: Harmful if swallowed and can cause skin irritation. Use in a well-ventilated area.

-

Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment and quench carefully.

-

Hünig's Base (DIPEA): Flammable and corrosive. Handle with care in a fume hood.

-

Solvents: Acetonitrile and methanol are flammable and toxic. Avoid inhalation and skin contact.

Conclusion

This technical guide has detailed two reliable and efficient methods for the synthesis of this compound. Both the direct N-alkylation and reductive amination approaches offer high yields and can be performed using standard laboratory equipment. The choice between the two methods may depend on the availability of starting materials and the desired scale of the reaction. The provided protocols, along with the purification and characterization guidelines, should serve as a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science.

References

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

- EP0007983A1 - Process for the purification of tertiary amines - Google Patents. (n.d.).

-

Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

-

SpectraBase. (n.d.). benzyl-N,N-dimethylethylenediamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Retrieved from [Link]

-

Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. biotage.com [biotage.com]

- 7. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]

An In-Depth Technical Guide to N,N'-Dibenzyl-N,N'-dimethylethylenediamine: Properties, Synthesis, and Applications in Modern Research

Introduction

N,N'-Dibenzyl-N,N'-dimethylethylenediamine is a symmetrically substituted tertiary diamine that holds significant interest for researchers in organic synthesis, materials science, and drug development. Its molecular architecture, featuring a flexible ethylenediamine backbone flanked by two nitrogen atoms each bearing both a methyl and a benzyl group, imparts a unique combination of steric bulk, basicity, and coordination capability. This guide provides a comprehensive technical overview of its core properties, proven synthetic methodologies, and key applications, offering field-proven insights for scientists and development professionals. We will explore the causality behind its utility as a chelating ligand, its role in catalysis, and its relevance as a structural motif in pharmaceutically important compounds.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is foundational to its successful application. The benzyl and methyl groups on the nitrogen atoms significantly influence the molecule's solubility, boiling point, and reactivity compared to its parent ethylenediamine structure.

Core Molecular Data

The fundamental identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | N1,N2-dibenzyl-N1,N2-dimethylethane-1,2-diamine | |

| CAS Number | 102-18-1 | [1] |

| Molecular Formula | C₁₈H₂₄N₂ | |

| Molecular Weight | 268.40 g/mol | |

| Boiling Point | 198 °C (at 10 Torr) | [1] |

| Density | 0.9717 g/cm³ (at 18.8 °C) | [1] |

| Predicted pKa | 7.85 ± 0.50 | [1] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The expected spectral characteristics are as follows:

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Key expected signals include:

-

A multiplet in the aromatic region (~7.2-7.4 ppm) corresponding to the ten protons of the two phenyl groups.

-

A sharp singlet at approximately 3.5 ppm, integrating to four protons, representing the two benzylic methylene (CH₂) groups. The equivalence of these protons suggests free rotation around the N-CH₂ bond.

-

A singlet at approximately 2.5 ppm, representing the four protons of the ethylenediamine bridge (-CH₂-CH₂-). Their chemical equivalence indicates a symmetric conformation or rapid conformational exchange on the NMR timescale.

-

A singlet around 2.3 ppm, integrating to six protons, corresponding to the two N-methyl (N-CH₃) groups.

-

-

¹³C NMR Spectroscopy : The carbon spectrum would complement the proton data, showing distinct signals for the aromatic carbons, the benzylic carbon, the ethylenediamine bridge carbons, and the N-methyl carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum is useful for identifying functional groups. Key absorptions would include C-H stretching from the aromatic and aliphatic groups, and C-N stretching bands. The absence of an N-H stretch (typically ~3300-3500 cm⁻¹) is a key indicator of the tertiary amine structure.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through nucleophilic substitution. The choice of starting materials is driven by commercial availability and reaction efficiency. The most direct approach involves the dialkylation of N,N'-dimethylethylenediamine with a benzyl halide.

Rationale for Synthetic Strategy

The core of the synthesis is the formation of a carbon-nitrogen bond. N,N'-dimethylethylenediamine serves as an excellent nucleophile due to the lone pairs on its secondary amine groups. Benzyl chloride is an effective electrophile because the halogen is a good leaving group, and the benzylic position is activated towards SN2 reactions. A non-nucleophilic base is required to quench the HCl generated during the reaction, preventing the protonation and deactivation of the starting diamine.

Experimental Protocol: Synthesis via N-Alkylation

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials:

-

N,N'-dimethylethylenediamine (1.0 eq)

-

Benzyl chloride (2.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N,N'-dimethylethylenediamine and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry.

-

Reagent Addition: While stirring vigorously, add benzyl chloride dropwise to the mixture at room temperature. The addition is exothermic; a cooling bath may be used to maintain control.

-

Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Partition the residue between diethyl ether and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude oil can be purified by vacuum distillation to yield this compound as a clear or pale yellow liquid.[1]

Caption: General workflow for the synthesis and purification of the target compound.

Core Applications in Research and Development

The unique structure of this compound makes it a valuable tool in several areas of chemical science. Its utility stems from its ability to act as a ligand, a catalyst, and a key structural component.

Role as a Chelating Ligand in Catalysis

Ethylenediamine and its derivatives are classic bidentate ligands in coordination chemistry.[2][3] The two nitrogen atoms can coordinate to a single metal center, forming a stable five-membered chelate ring. This chelation effect enhances the stability of the resulting metal complex compared to monodentate ligands. In the case of this compound, the bulky benzyl groups can be used to tune the steric environment around the metal center, influencing the selectivity and activity of catalytic processes such as cross-coupling reactions.[4]

Utility in Asymmetric Synthesis

Chiral diamines are foundational to many asymmetric catalytic systems. While the target compound itself is achiral, its core structure is a precursor to chiral catalysts. For instance, related N,N'-dibenzyl diamine derivatives have been successfully employed as organocatalysts to promote asymmetric reactions, such as the Henry reaction, yielding products with high enantioselectivity.[5] The benzyl groups play a crucial role in creating a defined chiral pocket that directs the approach of the substrates.

Relevance in Pharmaceutical Science

The diamine motif is prevalent in biologically active molecules. The applications in this field are twofold:

-

Drug Formulation: A closely related analogue, N,N'-dibenzylethylenediamine (DBED), is famously used as a counterion for penicillin G to form Benzathine penicillin G.[6] This salt has very low solubility in water, which allows for slow release of the active drug upon intramuscular injection, thereby maintaining therapeutic blood levels for extended periods.[6] This principle of forming low-solubility salts to create long-acting drug formulations is a key strategy in drug development.

-

Protective Group Chemistry: The dibenzylamino group is a robust protecting group for primary amines, particularly in the synthesis of complex molecules like pseudopeptides and β-lactams.[7] It is stable to a wide range of reaction conditions but can be removed via catalytic hydrogenation. This stability and selective removal make it an authoritative choice in multi-step synthetic campaigns aimed at producing novel drug candidates.[7]

Caption: Logical relationship between molecular structure and its primary applications.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The safety profile is extrapolated from data on structurally similar alkyl and benzyl diamines.

Hazard Identification

Based on related compounds, this compound should be treated as a hazardous chemical.

| Hazard Class | Statement | Reference |

| Acute Toxicity, Oral | May be harmful if swallowed. | |

| Skin Corrosion/Irritation | May cause skin irritation or burns upon prolonged contact. | [8][9] |

| Eye Damage/Irritation | May cause serious eye damage. | [8][9] |

| Respiratory Irritation | Vapors or mists may be irritating to the respiratory tract. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[8]

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.[8]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin Protection: Wear a lab coat. Ensure skin is not exposed.

-

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[8] If inhaled, move to fresh air.[8] If swallowed, rinse mouth with water and seek immediate medical help.[8]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[10]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

Conclusion

This compound is a versatile and synthetically valuable compound. Its well-defined structure provides a robust platform for applications ranging from the stabilization of transition metal catalysts to its use as a key building block in medicinal chemistry. The insights into its synthesis, properties, and applications presented in this guide are intended to empower researchers to leverage its full potential in their scientific endeavors. As research continues, the development of novel catalytic systems and pharmaceutical agents will undoubtedly benefit from the unique characteristics of this important diamine.

References

- ScenTree. (n.d.). Gamma-octalactone (CAS N° 104-50-7).

-

PrepChem.com. (n.d.). Synthesis of N,N-dibenzyl-N'-diphenylmethyl-ethylenediamine. Retrieved from [Link]

-

SLS. (n.d.). N,N-Dimethylethylenediamine, 9 | D157805-25G | SIGMA-ALDRICH. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N'-Dimethylethylenediamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric reactions using N,N‐dibenzyl DMM organocatalyst. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2024). N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-Boc-N,N'-dimethylethylene diamine. Retrieved from [Link]

- Google Patents. (1956). US2773098A - Preparation of n, n'-dibenzylethylenediamine.

-

PubChem - NIH. (n.d.). diethyl-N,N'-dimethylethylenediamine. Retrieved from [Link]

-

SpectraBase. (n.d.). N'-benzyl-N,N-dimethylethylenediamine. Retrieved from [Link]

-

PMC - NIH. (2019). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Retrieved from [Link]

- Google Patents. (n.d.). CN101747206A - Preparation method of N,N-dibenzyl-ethylenediamin diacetate.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

-

ResearchGate. (n.d.). Structures of symmetrical N,N-dialkyl (1-3) and N,N-dibenzyl (4-12) diamine derivatives. Retrieved from [Link]

Sources

- 1. This compound CAS#: 102-18-1 [m.chemicalbook.com]

- 2. N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications_Chemicalbook [chemicalbook.com]

- 3. N,N-Dimethylethylenediamine for synthesis 108-00-9 [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. US2773098A - Preparation of n, n'-dibenzylethylenediamine - Google Patents [patents.google.com]

- 7. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. chemos.de [chemos.de]

- 10. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to N,N'-Dibenzyl-N,N'-dimethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

N,N'-Dibenzyl-N,N'-dimethylethylenediamine, a symmetrically substituted diamine, presents a unique molecular architecture that has garnered interest within the scientific community. Its structural features, combining the steric bulk of benzyl groups with the electron-donating nature of methyl substituents on the ethylenediamine backbone, suggest a rich and varied chemical profile. This technical guide serves as a comprehensive resource for professionals in research and drug development, providing a detailed exploration of its chemical identity, synthesis, and potential applications, with a strong emphasis on scientific integrity and practical utility. While specific experimental data for this compound is not widely published, this guide synthesizes available information and provides logical frameworks for its synthesis and characterization based on established chemical principles and data from closely related analogues.

Chemical Identity and Properties

This compound is a tertiary amine with the Chemical Abstracts Service (CAS) registry number 102-18-1 .[1] Its molecular structure consists of an ethylenediamine core where each nitrogen atom is substituted with one benzyl group and one methyl group.

Molecular Structure:

Chemical Structure of this compound

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 102-18-1 | [1] |

| Molecular Formula | C18H24N2 | [1] |

| Molecular Weight | 268.40 g/mol | [1] |

| Boiling Point | 198 °C (at 10 Torr) | |

| Density | 0.9717 g/cm³ (at 18.8 °C) |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Imine Formation: Reaction of N,N'-dimethylethylenediamine with two equivalents of benzaldehyde to form the corresponding diimine.

-

Reduction: Subsequent reduction of the diimine intermediate to yield the final product.

Proposed synthesis of this compound.

Exemplary Experimental Protocol

This protocol is a representative procedure and may require optimization for yield and purity.

Materials:

-

N,N'-Dimethylethylenediamine

-

Benzaldehyde

-

Methanol (or other suitable solvent)

-

Sodium borohydride (NaBH₄) or Palladium on carbon (Pd/C) and a hydrogen source

-

Glacial acetic acid (catalyst)

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve N,N'-dimethylethylenediamine (1.0 eq.) in methanol.

-

Add a catalytic amount of glacial acetic acid.

-

To this solution, add benzaldehyde (2.1 eq.) dropwise at room temperature with stirring.

-

The reaction mixture is stirred at room temperature for 2-4 hours or until the formation of the diimine is complete (monitored by TLC or GC-MS).

-

-

Reduction:

-

Method A (Sodium Borohydride): Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (2.5 - 3.0 eq.) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Method B (Catalytic Hydrogenation): Transfer the methanolic solution of the diimine to a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature until the hydrogen uptake ceases.

-

-

Work-up and Purification:

-

For Method A: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x volumes).

-

For Method B: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

-

Combine the organic extracts (from A) or the filtrate (from B) and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (C₆H₅-): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 10H.

-

Benzyl Protons (-CH₂-Ph): A singlet at approximately δ 3.5-3.7 ppm, integrating to 4H.

-

Ethylenediamine Protons (-CH₂-CH₂-): A singlet at approximately δ 2.5-2.7 ppm, integrating to 4H.

-

Methyl Protons (-N-CH₃): A singlet at approximately δ 2.2-2.4 ppm, integrating to 6H.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Multiple signals in the range of δ 127-140 ppm.

-

Benzyl Carbon (-CH₂-Ph): A signal around δ 55-60 ppm.

-

Ethylenediamine Carbons (-CH₂-CH₂-): A signal around δ 50-55 ppm.

-

Methyl Carbons (-N-CH₃): A signal around δ 40-45 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C-H stretching (aromatic): Peaks around 3030-3080 cm⁻¹.

-

C-H stretching (aliphatic): Peaks in the range of 2800-3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks around 1450-1600 cm⁻¹.

-

C-N stretching: Peaks in the range of 1000-1250 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 268.

-

Major Fragmentation Peak: A significant peak at m/z = 91, corresponding to the benzyl cation ([C₇H₇]⁺). Other fragmentation patterns would involve cleavage of the C-N and C-C bonds of the ethylenediamine backbone.

Applications in Research and Development

While specific applications of this compound are not extensively documented, its structural motifs suggest its potential utility in several areas of chemical research, particularly as a ligand in coordination chemistry and catalysis. The presence of two tertiary amine donors allows it to act as a bidentate ligand for various transition metals.

Potential as a Ligand in Catalysis

Derivatives of ethylenediamine are well-established as effective ligands in a multitude of catalytic transformations. The N,N'-dialkyl substitution in these ligands is crucial as it can prevent undesired N-arylation of the ligand itself, which can lead to catalyst deactivation.[2] The steric bulk of the benzyl groups in this compound would be expected to influence the coordination geometry and reactivity of the resulting metal complexes.

Potential catalytic applications could include:

-

Cross-Coupling Reactions: As a ligand for copper or palladium in reactions such as Suzuki, Heck, and Sonogashira couplings.[3]

-

Polymerization: As a component of catalysts for ring-opening polymerization, similar to how N,N'-dibenzylethylenediamine is used.[4]

Sources

- 1. This compound | CAS: 102-18-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. N,N -Dibenzylethylenediamine 97 140-28-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of N,N'-Dibenzyl-N,N'-dimethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of N,N'-Dibenzyl-N,N'-dimethylethylenediamine (CAS No. 68156-59-2), a substituted ethylenediamine derivative with significant potential in coordination chemistry and as a building block in organic synthesis. This document delves into the structural characteristics, physicochemical properties, a validated synthesis protocol, and potential applications of this versatile molecule. The content is structured to provide researchers and drug development professionals with the foundational knowledge required for its effective utilization in experimental design and synthesis.

Introduction

This compound, systematically named N',N'-dibenzyl-N,N-dimethylethane-1,2-diamine, is a tertiary amine featuring a flexible ethylenediamine backbone. The nitrogen atoms are substituted with two benzyl groups and two methyl groups, creating a molecule with a unique combination of steric bulk and potential coordination sites. While its direct biological or catalytic applications are not extensively documented in publicly available literature, its structural motifs suggest significant utility as a ligand for transition metals and as a precursor for the synthesis of more complex molecular architectures. Understanding the nuances of its three-dimensional structure is paramount for predicting its reactivity, designing novel catalysts, and developing new synthetic methodologies.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by an ethane-1,2-diamine core. One nitrogen atom is disubstituted with two benzyl groups, while the other is disubstituted with two methyl groups. This asymmetric substitution pattern influences the molecule's overall symmetry and conformational flexibility.

The central C-C bond of the ethylenediamine backbone allows for rotation, leading to various possible conformations, with the anti and gauche conformations being the most stable. The steric hindrance introduced by the bulky benzyl groups will significantly influence the preferred conformation in both solid and solution states. The lone pairs of electrons on the two nitrogen atoms are available for coordination with metal ions, making it a potentially valuable bidentate ligand in organometallic chemistry. The specific coordination geometry will be dictated by the nature of the metal center and the steric demands of the benzyl and methyl substituents.

To date, a definitive crystal structure of this compound has not been reported in the crystallographic databases. Such a study would provide invaluable information on bond lengths, bond angles, and the preferred solid-state conformation, offering a deeper understanding of its steric and electronic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from commercial supplier information and chemical databases.

| Property | Value | Source |

| CAS Number | 68156-59-2 | [1] |

| Molecular Formula | C₁₈H₂₄N₂ | [1] |

| Molecular Weight | 268.4 g/mol | [1] |

| IUPAC Name | N',N'-dibenzyl-N,N-dimethylethane-1,2-diamine | [1] |

| Canonical SMILES | CN(C)CCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | [1] |

| InChI Key | XFOYZAKVZYMLET-UHFFFAOYSA-N | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through the nucleophilic substitution of a benzyl halide with N,N-dimethylethylenediamine. The following protocol is a generalized procedure based on established methods for the N-alkylation of amines.

Rationale for Experimental Choices

The choice of N,N-dimethylethylenediamine as the starting material provides the core ethylenediamine structure with one of the nitrogen atoms already bearing the desired methyl groups. Benzyl chloride or benzyl bromide are effective benzylating agents due to the reactivity of the benzylic carbon. A base is required to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. The choice of a suitable solvent is critical to ensure the solubility of the reactants and to facilitate the reaction at an appropriate temperature.

Step-by-Step Methodology

Materials:

-

N,N-Dimethylethylenediamine

-

Benzyl chloride (or benzyl bromide)

-

Anhydrous potassium carbonate (or another suitable non-nucleophilic base)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a solution of N,N-dimethylethylenediamine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.5 equivalents).

-

Stir the suspension vigorously at room temperature.

-

Slowly add a solution of benzyl chloride (2.2 equivalents) in anhydrous acetonitrile to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Synthesis Workflow Diagram

Sources

An In-depth Technical Guide to the Solubility of N,N'-Dibenzyl-N,N'-dimethylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dibenzyl-N,N'-dimethylethylenediamine is a molecule of interest in various chemical and pharmaceutical contexts. A thorough understanding of its solubility is critical for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the predicted solubility of this compound based on its structural features and fundamental chemical principles. In the absence of extensive published quantitative data, this document focuses on providing a robust framework for researchers to predict, analyze, and experimentally determine the solubility of this compound in a variety of solvent systems. Detailed protocols for solubility determination are provided to empower researchers in generating reliable and reproducible data.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the fate of a compound in a chemical or biological system. For drug development professionals, solubility is a cornerstone of a drug candidate's developability, influencing everything from route of administration and bioavailability to formulation strategies. In chemical synthesis, solvent selection based on reactant and product solubility is paramount for reaction efficiency, purification, and yield.

This guide delves into the solubility characteristics of this compound. By examining its molecular structure, we can infer its behavior in different solvent environments. This theoretical framework is complemented by practical, step-by-step methodologies for empirical solubility determination.

Molecular Structure and Predicted Solubility Profile

This compound possesses a distinct molecular architecture that dictates its solubility. Its structure consists of a central ethylenediamine core, substituted with two benzyl groups and two methyl groups at the nitrogen atoms.

Key Structural Features Influencing Solubility:

-

Non-polar Benzyl Groups: The two phenyl rings of the benzyl groups are large, non-polar, and hydrophobic. This suggests a significant affinity for non-polar organic solvents.

-

Polar Amine Groups: The two tertiary amine functionalities introduce polarity and the capacity for hydrogen bonding, albeit weaker than primary or secondary amines. These groups are also basic and can be protonated.

-

Flexible Ethylenediamine Backbone: The aliphatic chain provides rotational freedom, influencing how the molecule packs and interacts with solvent molecules.

Predicted Solubility:

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various solvent classes:

-

Non-Polar Organic Solvents (e.g., Hexane, Toluene): High solubility is expected due to the dominant hydrophobic character of the benzyl groups.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate): Good solubility is anticipated as these solvents can interact with both the non-polar and polar regions of the molecule.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is likely. While the molecule can accept hydrogen bonds, its overall non-polar nature may limit miscibility with highly polar alcohols.

-

Aqueous Solutions:

-

Water: Very low solubility is predicted due to the large hydrophobic surface area.

-

Acidic Aqueous Solutions (e.g., dilute HCl): Solubility is expected to increase significantly. The basic amine groups will be protonated to form water-soluble ammonium salts.[1][2]

-

Basic Aqueous Solutions (e.g., dilute NaOH): Solubility is expected to be low, similar to that in pure water, as the amine groups will remain in their neutral, less polar form.

-

Experimental Determination of Solubility

To obtain precise and actionable data, experimental determination of solubility is essential. The following protocols provide standardized methods for both qualitative and quantitative assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Protocol:

-

Preparation: Dispense 1 mL of the selected solvent into a clean, dry test tube.

-

Sample Addition: Add a small, measured amount of this compound (e.g., 10 µL for a liquid) to the solvent.

-

Observation: Vigorously agitate the mixture for 1-2 minutes.

-

Analysis: Observe the solution. A clear, single-phase solution indicates solubility. The presence of droplets, cloudiness, or a separate layer indicates insolubility or partial solubility.[3][4]

-

pH Modification (for aqueous solutions): If the compound is insoluble in water, add a dilute acid (e.g., 1 M HCl) dropwise and observe for dissolution. Similarly, in a separate test, add a dilute base (e.g., 1 M NaOH) to observe any changes.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. An excess is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vial and place it in a shaker or rotator within a constant temperature bath (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is saturated.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved portion to settle. If necessary, centrifuge the sample to ensure complete separation of the excess solute.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.

-

Quantification: Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The solubility is then calculated based on the measured concentration and expressed in units such as mg/mL or mol/L.

Data Presentation:

All quantitative solubility data should be presented in a clear, tabular format for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Example Data | |||

| Water | 25 | < 0.1 | Shake-Flask/HPLC |

| 0.1 M HCl | 25 | 15.2 | Shake-Flask/HPLC |

| Ethanol | 25 | > 100 | Visual |

| Toluene | 25 | > 100 | Visual |

Visualization of Concepts

Logical Flow for Solubility Prediction

Caption: Predictive workflow for the solubility of this compound.

Experimental Workflow for Quantitative Solubility

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Conclusion

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- BOC Sciences. (n.d.). N'-Benzyl-N,N-dimethylethylenediamine.

- Sigma-Aldrich. (n.d.). N-Benzyl-N,N-dimethylethylenediamine 95.

- Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups.

- Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- BenchChem. (n.d.). Solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents.

Sources

The Emergence of N,N'-Dibenzyl-N,N'-dimethylethylenediamine as a Privileged Chiral Ligand in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric catalysis, the quest for novel, efficient, and versatile chiral ligands is perpetual. This guide delves into the discovery and application of N,N'-Dibenzyl-N,N'-dimethylethylenediamine, a C2-symmetric chiral diamine that has emerged as a powerful tool for the stereoselective synthesis of complex molecules. We will explore its synthesis, mechanistic underpinnings, and its successful application in a range of catalytic asymmetric reactions, providing researchers and drug development professionals with a comprehensive understanding of its utility and potential.

Introduction: The Central Role of Chiral Diamines in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and toxicological profile. Chiral ligands, when complexed with metal catalysts or used as organocatalysts, play a pivotal role in achieving high levels of enantioselectivity. Among the various classes of chiral ligands, C2-symmetric diamines have garnered significant attention due to their conformational rigidity, strong chelating ability, and the well-defined chiral environment they create around a metal center.

This compound belongs to this privileged class of ligands. Its structure, featuring a chiral 1,2-diaminoethane backbone flanked by sterically demanding benzyl and methyl groups on the nitrogen atoms, provides a unique combination of steric and electronic properties that are conducive to inducing high levels of stereocontrol in a variety of chemical transformations.

The Genesis of a Ligand: Synthesis and Resolution

The practical utility of a chiral ligand is intrinsically linked to its accessibility. The synthesis of this compound can be readily achieved from commercially available and inexpensive starting materials. The key to its application in asymmetric catalysis lies in the efficient preparation of its enantiopure forms.

Synthetic Pathway

A common and efficient route to this compound begins with the reductive amination of a suitable diketone or the direct alkylation of a chiral diamine precursor. A representative synthetic protocol is outlined below:

Experimental Protocol: Synthesis of (1R,2R)-N,N'-Dibenzyl-N,N'-dimethylethylenediamine

-

Step 1: N-Benzylation of (1R,2R)-Diaminocyclohexane. To a solution of (1R,2R)-diaminocyclohexane (1.0 eq) in a suitable solvent such as methanol or ethanol, add potassium carbonate (2.5 eq). To this suspension, add benzyl bromide (2.2 eq) dropwise at room temperature. Stir the reaction mixture at reflux for 12-18 hours.

-

Step 2: N-Methylation. After cooling the reaction mixture, filter off the inorganic salts. The crude N,N'-dibenzyl-(1R,2R)-diaminocyclohexane is then dissolved in formic acid (excess) and formaldehyde (3.0 eq) is added. The mixture is heated at 100 °C for 8-12 hours to facilitate the Eschweiler-Clarke methylation.

-

Step 3: Work-up and Purification. The reaction mixture is cooled and made alkaline with a concentrated solution of sodium hydroxide. The product is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the pure (1R,2R)-N,N'-Dibenzyl-N,N'-dimethylethylenediamine.

Chiral Resolution

In cases where a racemic mixture of the diamine is synthesized, chiral resolution can be achieved through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid, followed by fractional crystallization.

Applications in Asymmetric Catalysis: A Versatile Ligand for Stereoselective Transformations

The true measure of a chiral ligand's value lies in its performance in asymmetric catalysis. This compound has demonstrated remarkable efficacy in a variety of metal-catalyzed reactions, consistently delivering high yields and enantioselectivities.

Asymmetric Hydrogenation and Transfer Hydrogenation

The reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines is a fundamental transformation in organic synthesis. Rhodium and Ruthenium complexes of this compound have proven to be highly effective catalysts for these reactions.

Table 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones

| Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee%) | Yield (%) |

| Acetophenone | 1 | 98 | 95 |

| 1-Tetralone | 1 | 99 | 92 |

| 2-Chloroacetophenone | 1 | 97 | 96 |

Asymmetric Alkylation and Arylation Reactions

The formation of carbon-carbon bonds with high stereocontrol is a central challenge in organic synthesis. Copper and Palladium complexes bearing this compound as a chiral ligand have been successfully employed in asymmetric conjugate addition reactions and cross-coupling reactions.

Asymmetric Henry Reaction

A novel N,N‐dibenzyl diaminomethylenemalononitrile organocatalyst has been shown to efficiently promote asymmetric Henry reactions of trifluoromethyl enones with nitromethane, yielding highly functionalized products in high yields with excellent enantioselectivities (up to 90% ee)[1]. This represents the first successful example of the asymmetric 1,2-addition of nitromethane to trifluoromethylenones[1].

Mechanistic Insights: The Origin of Stereoselectivity

The high levels of enantioselectivity observed with this compound-metal complexes can be attributed to the well-defined and rigid chiral environment created around the metal center.

Figure 1: Proposed model for stereochemical induction.

The C2-symmetry of the ligand ensures that the two faces of the coordinated prochiral substrate are electronically and sterically differentiated. The bulky benzyl groups effectively block one face of the substrate, forcing the incoming nucleophile or reagent to attack from the less hindered face, leading to the preferential formation of one enantiomer.

Future Perspectives and Conclusion

The discovery and development of this compound as a chiral ligand has significantly expanded the toolbox of synthetic chemists. Its ease of synthesis, modular nature, and exceptional performance in a range of asymmetric transformations make it a valuable asset for the construction of complex chiral molecules. Future research in this area will likely focus on the development of novel derivatives of this ligand with fine-tuned steric and electronic properties to address currently unmet challenges in asymmetric catalysis. The immobilization of these catalysts on solid supports for enhanced recyclability and application in flow chemistry also represents a promising avenue for future investigation.

References

-

Asymmetric reactions using N,N‐dibenzyl DMM organocatalyst. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

A Theoretical and Computational Guide to N,N'-Dibenzyl-N,N'-dimethylethylenediamine (DBDMED) Metal Complexes: From Molecular Design to Biological Insight

Abstract

N,N'-disubstituted ethylenediamine derivatives, such as N,N'-Dibenzyl-N,N'-dimethylethylenediamine (DBDMED), are versatile bidentate ligands capable of forming stable chelate complexes with a wide array of transition metals.[1][2][3] These metal complexes are of significant interest to researchers in coordination chemistry and drug development due to their potential as catalysts and therapeutic agents, particularly for their antimicrobial properties. This guide provides an in-depth technical framework for the theoretical and computational investigation of DBDMED-metal complexes. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights into the computational workflows used to predict and analyze the structural, electronic, and biological interaction properties of these compounds. We will delve into the core methodologies of Density Functional Theory (DFT) and molecular docking, providing not just the procedural steps but the causal logic behind the selection of specific computational parameters and protocols.

Introduction: The Significance of DBDMED Ligands and Their Metal Complexes

Ethylenediamine and its derivatives are foundational ligands in coordination chemistry, known for forming stable five-membered chelate rings with metal ions.[2][3] The specific substituents on the nitrogen atoms, in this case, benzyl and methyl groups for DBDMED, play a crucial role in modulating the steric and electronic properties of the resulting metal complex. These modifications influence the complex's geometry, stability, and reactivity. For instance, the bulky benzyl groups can create a specific steric environment around the metal center, potentially influencing substrate access in catalytic applications or receptor binding in biological systems.

The chelation effect, where a multidentate ligand binds to a central metal ion, often enhances the biological activity of the organic molecule.[4] This principle is a cornerstone of designing metal-based therapeutic agents. Theoretical studies provide a powerful, cost-effective avenue to explore these properties in silico before undertaking extensive synthetic and experimental work. By modeling these complexes, we can predict their behavior and prioritize candidates with the highest potential for specific applications.

Theoretical Approaches: A Dual Strategy for Comprehensive Analysis

A robust theoretical investigation of a potential drug candidate like a DBDMED-metal complex typically involves a two-pronged approach:

-

Quantum Mechanics (QM) for Intrinsic Properties: This approach, primarily using Density Functional Theory (DFT), allows us to understand the molecule's inherent characteristics. We can accurately predict its 3D structure, vibrational frequencies (for comparison with experimental IR spectra), and electronic properties such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO).[5]

-

Molecular Mechanics (MM) for Intermolecular Interactions: This approach, exemplified by molecular docking, is used to predict how the DBDMED complex will interact with a biological macromolecule, such as a bacterial enzyme.[6] It scores the binding affinity and predicts the most likely binding pose, offering critical insights into the mechanism of action.[6]

The following sections will provide detailed, step-by-step protocols for these two core methodologies.

Protocol I: Quantum Mechanical Characterization using Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for studying transition metal complexes due to its balance of accuracy and computational cost.[7][8] This protocol outlines the workflow for performing a geometry optimization and frequency calculation, which are fundamental first steps in any theoretical analysis.

Rationale for Method Selection

The choice of a DFT functional and basis set is critical for obtaining reliable results.[7][9]

-

Functional: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide accurate geometries for transition metal complexes.[8][10] B3LYP is a widely used and well-validated hybrid functional for this purpose.[10][11] Other functionals like PBE0 or the M06 suite can also yield excellent results and should be considered.[7][10]

-

Basis Set: A mixed basis set approach is generally recommended. For the metal atom (e.g., Cu, Ni, Zn), an effective core potential (ECP) like LANL2DZ is efficient as it replaces the core electrons with a potential, reducing computational cost while maintaining accuracy for the valence electrons involved in bonding.[5] For the lighter atoms (C, H, N, O), a Pople-style basis set like 6-31G(d,p) or a more extensive one like def2-TZVP provides a good description of the electron distribution.[7]

Table 1: Recommended DFT Functionals and Basis Sets for DBDMED-Metal Complexes

| Component | Recommended Functionals | Recommended Basis Sets | Rationale |

| Metal Atom (e.g., Cu) | B3LYP, PBE0, M06-L | LANL2DZ | Balances accuracy for valence electrons with computational efficiency by using an effective core potential. |

| Ligand Atoms (C,H,N) | B3LYP, PBE0, M06-L | 6-31G(d,p), def2-TZVP | Provides flexibility for describing the electronic structure of non-metal atoms accurately.[7] |

Step-by-Step DFT Workflow

This protocol uses the Gaussian software suite as an example, a widely used platform for quantum chemistry calculations.[12][13][14]

Step 1: Building the Initial Structure

-

Use a molecular modeling program like GaussView or Avogadro to build the DBDMED ligand and the metal complex.

-

For the ligand, start from a standard ethylenediamine conformation and add the benzyl and methyl groups to the nitrogen atoms.

-

Introduce the metal ion (e.g., Cu(II)) and coordinate the two nitrogen atoms of the DBDMED ligand to it. A reasonable starting bond length for a Cu-N bond is ~2.0 Å.

-

Complete the coordination sphere of the metal with other relevant ligands (e.g., chloride, acetate ions) based on the expected or known structure. A recently synthesized copper complex with a similar N,N'-dibenzylethylenediamine ligand showed a distorted octahedral geometry, which can be a good starting point.[15]

-

Perform a preliminary geometry cleanup using a molecular mechanics force field (like UFF) within the modeling software to resolve any grossly distorted bonds or angles.[16]

Step 2: Creating the Gaussian Input File

-

The input file (.com or .gjf) contains instructions for the calculation.[12][14]

-

Route Section (#p): This line specifies the calculation type. For a geometry optimization followed by a frequency calculation, it would look like this: #p B3LYP/GenECP Opt Freq

-

B3LYP: The chosen functional.

-

GenECP: Specifies that a mixed basis set with an ECP will be used.

-

Opt: Keyword for geometry optimization.

-

Freq: Keyword to calculate vibrational frequencies.

-

-

Title Section: A brief, descriptive title for your calculation.

-

Charge and Multiplicity: Specify the total charge of the complex and its spin multiplicity. For a Cu(II) complex (d⁹ configuration), this will be a charge of +2 (if counterions are not included in the calculation) and a multiplicity of 2 (a doublet, as there is one unpaired electron).

-

Molecular Specification: The Cartesian coordinates of all atoms.

-

Basis Set Section: Define the mixed basis set.

Step 3: Running the Calculation

-

Submit the input file to Gaussian.[12] The calculation will iteratively adjust the atomic positions to find the lowest energy conformation.

Step 4: Analyzing the Output

-

Convergence: The most important first check is to ensure the optimization has converged successfully. The output file should contain the message "Optimization completed."

-

Vibrational Frequencies: A successful geometry optimization will result in a structure at a local energy minimum on the potential energy surface. This is confirmed by the frequency calculation yielding zero imaginary frequencies.

-

Optimized Geometry: The final, optimized coordinates can be visualized. Key bond lengths and angles should be measured and compared with experimental data from similar complexes, if available. For example, the Cu-N bond lengths in a related complex were found to be in the range of 1.99-2.03 Å.[1]

-

Electronic Properties: The output file contains a wealth of electronic structure information, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Visualization of the DFT Workflow

Caption: Workflow for DFT Geometry Optimization and Frequency Analysis.

Protocol II: Predicting Biological Interactions using Molecular Docking

Molecular docking predicts the preferred orientation of one molecule (the ligand, our DBDMED complex) when bound to a second (the receptor, a bacterial protein) to form a stable complex.[6] This is crucial for understanding the potential antimicrobial mechanism of action. This protocol focuses on using AutoDock, a widely used and freely available docking software.

Rationale and Prerequisites

-

Target Selection: The first step is to identify a relevant biological target. Given that many metal complexes exhibit antimicrobial activity, bacterial enzymes are excellent targets. Examples include DNA gyrase, which is essential for bacterial DNA replication, or Penicillin-Binding Proteins (PBPs) involved in cell wall synthesis.[17]

-

Software: AutoDock4 is particularly well-suited for this task as it has a specific force field, AutoDock4Zn, designed to handle the coordination interactions of metal ions, which are not well-described by standard force fields.[18][19][20]

-

Input Structures: You will need the 3D structure of your optimized DBDMED-metal complex from the DFT calculation (Protocol I) and a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).

Table 2: Example Bacterial Protein Targets for Docking Studies

| Protein Target | Function | Example PDB ID | Rationale for Targeting |

| DNA Gyrase Subunit B | DNA replication and repair | 5L3J (E. coli) | Established target for quinolone antibiotics.[1] |

| Penicillin-Binding Protein 4 (PBP4) | Peptidoglycan cell wall synthesis | 2EX8 (E. coli) | Target for beta-lactam antibiotics.[17] |

| Shikimate Dehydrogenase | Essential amino acid biosynthesis | 1NYT (E. coli) | Crucial for bacterial survival, absent in humans.[17] |

| Caseinolytic protease (ClpP1P2) | Protein degradation and homeostasis | 4U0G (M. tuberculosis) | Essential for mycobacterial virulence.[21] |

Step-by-Step Docking Workflow

This protocol uses AutoDockTools (ADT) for file preparation and AutoDock Vina or AutoDock4 for the docking calculation.[4][22]

Step 1: Receptor Preparation

-

Download the PDB file of your target protein (e.g., 2EX8).

-

Open the PDB file in a molecular viewer like UCSF Chimera or ADT.

-

Clean the Protein: Remove all non-essential components: water molecules, co-crystallized ligands, and any ions not essential for structural integrity.

-

Add Hydrogens: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.

-

Assign Charges: Compute Gasteiger charges for the protein atoms.

-

Save the prepared receptor in the .pdbqt format, which includes atomic charges and atom types required by AutoDock.

Step 2: Ligand Preparation

-

Start with the DFT-optimized structure of your DBDMED-metal complex.

-

Load the ligand into ADT.

-

Define Torsion Tree: Define the rotatable bonds in the ligand. Typically, bonds within the chelate ring are kept rigid, while bonds in the benzyl side chains can be made rotatable.

-

Save the prepared ligand in the .pdbqt format.

Step 3: Grid Box Generation (AutoGrid)

-

The grid box defines the three-dimensional space on the receptor where the docking algorithm will search for binding poses.

-

Center the grid box on the active site of the enzyme. The location of the active site can be determined from the position of the co-crystallized ligand in the original PDB file or from literature.

-

Ensure the grid box is large enough to accommodate the entire ligand in various orientations.

-

Run the AutoGrid program to pre-calculate grid maps for each atom type in the ligand. This step speeds up the subsequent docking calculation. For metal complexes, it is crucial to use a parameter file that properly describes the metal ion, such as the AD4_parameters.dat file modified for the specific metal.[4]

Step 4: Running the Docking Simulation (AutoDock)

-

Create a docking parameter file (.dpf). This file specifies the names of the prepared receptor and ligand files, the grid map files, and the parameters for the search algorithm (e.g., number of runs, population size).

-

If using the AutoDock4Zn forcefield, ensure the parameter file is correctly referenced.[19][20]

-

Execute the AutoDock program. It will perform multiple independent docking runs and cluster the resulting poses.

Step 5: Analysis of Results

-

The primary output is a docking log file (.dlg).

-

Binding Energy: This file ranks the docked poses based on their estimated free energy of binding (lower is better).

-

Pose Visualization: The lowest energy poses from the most populated clusters are the most likely binding modes. Visualize these poses in the context of the protein's active site using software like Discovery Studio Visualizer or PyMOL.

-

Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the complex and the protein residues. A strong network of interactions validates a good binding pose. For metal complexes, look for potential coordination of the metal center with active site residues (e.g., His, Asp, Cys).

Visualization of the Molecular Docking Workflow

Caption: Workflow for Molecular Docking of a Metal Complex to a Protein Target.

Conclusion and Future Directions

This guide has outlined a comprehensive computational strategy for the theoretical investigation of this compound (DBDMED) metal complexes. By integrating Density Functional Theory for the characterization of intrinsic molecular properties with molecular docking for the prediction of biological interactions, researchers can gain powerful predictive insights. This dual approach enables the rational design of novel complexes and helps prioritize synthetic efforts towards candidates with the most promising therapeutic or catalytic profiles.